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Compound of Interest

Methyl 2-chloro-5-
Compound Name:
(trifluoromethyl)nicotinate

Cat. No.: B567760

CAS Number: 1360934-51-5

A Comprehensive Overview for Researchers and
Drug Development Professionals

This technical guide provides a detailed examination of Methyl 2-chloro-5-
(trifluoromethyl)nicotinate, a key heterocyclic building block in the development of novel
agrochemicals and pharmaceuticals. This document covers its physicochemical properties, a
detailed synthetic protocol, and its application in the synthesis of bioactive molecules.

Physicochemical and Safety Data

Methyl 2-chloro-5-(trifluoromethyl)nicotinate is a trifluoromethyl-substituted pyridine
derivative. The presence of the trifluoromethyl group significantly influences the molecule's
electronic properties and lipophilicity, making it a valuable synthon for introducing this moiety
into larger, more complex structures.

Table 1: Physicochemical Properties of Methyl 2-chloro-5-(trifluoromethyl)nicotinate[1][2]
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Property Value
CAS Number 1360934-51-5
Molecular Formula CsHsCIFsNO2
Molecular Weight 239.58 g/mol
methyl 2-chloro-5-(trifluoromethyl)pyridine-3-
UPAC Name carbc:/xylate ( >
Appearance White to off-white solid
Storage Store at 2-8°C under an inert atmosphere

Table 2: Safety Information[1]

Hazard Statement

Description

H302 Harmful if swallowed

H315 Causes skin irritation

H319 Causes serious eye irritation
H335 May cause respiratory irritation

Synthesis of Methyl 2-chloro-5-
(trifluoromethyl)nicotinate

A plausible and scalable synthesis for Methyl 2-chloro-5-(trifluoromethyl)nicotinate can be
adapted from general methods reported for analogous halogenated nicotinic acid esters. A
common approach involves the selective modification of a pre-existing pyridine ring.

Experimental Protocol: Synthesis via Catalytic
Hydrogenation

This protocol is based on the selective dechlorination of a di-chlorinated precursor, a method
detailed in patent literature for similar compounds.[3]
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Starting Material: Methyl 2,6-dichloro-5-(trifluoromethyl)nicotinate

Reagents and Solvents:

Methyl 2,6-dichloro-5-(trifluoromethyl)nicotinate

Ethyl acetate

Triethylamine

5% Raney Nickel (Catalyst)

Hydrogen gas

Procedure:

In a high-pressure reaction vessel, dissolve Methyl 2,6-dichloro-5-(trifluoromethyl)nicotinate
in ethyl acetate.

Add triethylamine to the solution, which acts as a base to neutralize the HCI generated
during the reaction.

Carefully add 5% Raney Nickel catalyst to the reaction mixture.

Seal the reaction vessel and purge with hydrogen gas.

Pressurize the vessel with hydrogen to 3 atmospheres.

Heat the reaction mixture to 40°C and maintain vigorous stirring for 12 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography
(GO).

Upon completion, cool the reaction mixture to room temperature and carefully vent the
hydrogen gas.

Filter the reaction mixture through a pad of celite to remove the Raney Nickel catalyst.

Concentrate the filtrate under reduced pressure to obtain the crude product.
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» Purify the crude product by column chromatography on silica gel using a suitable eluent
system (e.g., a gradient of ethyl acetate in hexane) to yield pure Methyl 2-chloro-5-
(trifluoromethyl)nicotinate.

Catalytic Hydrogenation
(H2, Raney Ni, Et3N, EtOAc, 40°C, 3 atm)

Methyl 2,6-dichlom-S-(IriﬂuuromeLhyl)m@ Column Chromatography Methyl 2-chloro-5-(trifluoromethyl)nicotinate

Click to download full resolution via product page
Synthetic workflow for Methyl 2-chloro-5-(trifluoromethyl)nicotinate.

Applications in the Synthesis of Bioactive
Molecules

Methyl 2-chloro-5-(trifluoromethyl)nicotinate serves as a versatile intermediate for
introducing the 2-chloro-5-(trifluoromethyl)nicotinoyl moiety into a variety of molecular scaffolds.
The chlorine atom at the 2-position is susceptible to nucleophilic substitution, and the methyl
ester can be hydrolyzed or converted to other functional groups, providing multiple avenues for
further chemical transformations.

Role as an Intermediate in Agrochemicals

This class of compounds, trifluoromethyl-substituted pyridines, are crucial components in a
range of modern herbicides and insecticides. The trifluoromethyl group often enhances the
biological activity and metabolic stability of the final active ingredient. For instance, analogous
compounds are used in the synthesis of herbicides like fluazifop-butyl.[4]

Role as an Intermediate in Pharmaceuticals

The 2-chloro-5-(trifluoromethyl)nicotinate scaffold is also of significant interest in medicinal
chemistry. The substitution pattern allows for the synthesis of derivatives that can act as
ligands for various biological targets. While specific drugs derived directly from this
intermediate are not prominently featured in the reviewed literature, the general class of
substituted nicotinic acids is widely explored for various therapeutic applications.
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Experimental Protocol: Nucleophilic Aromatic
Substitution

This protocol describes a general method for the displacement of the 2-chloro substituent with
a primary amine, a common step in the elaboration of this intermediate.

Starting Material: Methyl 2-chloro-5-(trifluoromethyl)nicotinate

Reagents and Solvents:

Methyl 2-chloro-5-(trifluoromethyl)nicotinate

Primary amine (e.g., aniline)

A polar aprotic solvent (e.g., Dimethylformamide - DMF)

A non-nucleophilic base (e.g., Potassium carbonate)
Procedure:

» To a solution of Methyl 2-chloro-5-(trifluoromethyl)nicotinate in DMF, add the primary
amine and potassium carbonate.

» Heat the reaction mixture to 80-100°C and stir for 4-6 hours.

¢ Monitor the reaction by TLC.

o After completion, cool the reaction to room temperature and pour it into water.

o Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

o Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
o Concentrate the organic layer under reduced pressure.

» Purify the crude product by column chromatography or recrystallization to obtain the desired
2-amino-5-(trifluoromethyl)nicotinate derivative.
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General workflow for the functionalization of the intermediate.

Spectroscopic Data

While specific, publicly available spectra for Methyl 2-chloro-5-(trifluoromethyl)nicotinate

are limited, representative data for analogous compounds can be used for structural

confirmation. The key expected signals are outlined below.

Table 3: Predicted Spectroscopic Data

Technique

Expected Features

1H NMR

- A singlet for the methyl ester protons (around
3.9 ppm).- Two doublets or a multiplet in the

aromatic region for the pyridine ring protons.

13C NMR

- A signal for the methyl ester carbon (around 53
ppm).- Signals in the aromatic region for the
pyridine ring carbons, with the carbon attached
to the trifluoromethyl group showing a
characteristic quartet due to C-F coupling.- A
signal for the carbonyl carbon of the ester

(around 164 ppm).

- A strong absorption band for the C=0 stretch
of the ester (around 1730 cm™1).- C-Cl
stretching vibration (around 700-800 cm~1).- C-F
stretching vibrations (around 1100-1300 cm~1).

Mass Spec.

- Amolecular ion peak corresponding to the
molecular weight (239.58 g/mol ), with a
characteristic isotopic pattern for the presence

of one chlorine atom.
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Conclusion

Methyl 2-chloro-5-(trifluoromethyl)nicotinate is a valuable and versatile building block for
the synthesis of a wide range of biologically active molecules in the agrochemical and
pharmaceutical industries. Its synthesis is achievable through established chemical
transformations, and its reactivity allows for diverse functionalization. The data and protocols
presented in this guide are intended to support researchers and developers in the effective
utilization of this important chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b567760?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b567760?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

